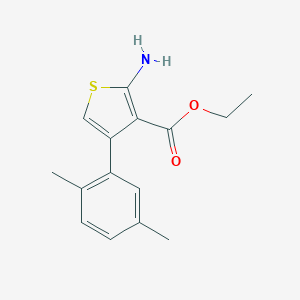

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSZGZTWODVJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358005 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-09-8 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Diverse Biological Activities of Aminothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Aminothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that offer both synthetic accessibility and a diverse range of biological activities. Among these, the 2-aminothiophene nucleus has emerged as a "privileged structure," a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide spectrum of pharmacological properties.[1][2] This five-membered sulfur-containing heterocycle, readily synthesized through multicomponent reactions like the Gewald reaction, serves as a versatile building block for the development of potent and selective therapeutic agents.[3][4][5] The inherent physicochemical properties of the thiophene ring, such as its aromaticity and ability to engage in various non-covalent interactions, contribute to its favorable pharmacophore and pharmacokinetic profiles.[1][6]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core biological activities of aminothiophene derivatives. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and provide detailed experimental protocols for their evaluation. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to harness the full potential of the aminothiophene scaffold in their drug discovery endeavors.

I. Synthetic Strategies: The Gewald Reaction as a Cornerstone

The facile and efficient synthesis of polysubstituted 2-aminothiophenes is a key factor in their widespread use in medicinal chemistry. The Gewald three-component reaction, first reported in the 1960s, remains the most prominent and versatile method for constructing this heterocyclic core.[3][7] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a basic catalyst.[1][7]

The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[3][7] Subsequent addition of sulfur, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product.[3][7] The versatility of the Gewald reaction lies in the wide variety of commercially available starting materials, allowing for the generation of diverse libraries of substituted aminothiophenes for biological screening.

Experimental Protocol: Gewald Synthesis of a 2-Amino-3-cyanothiophene Derivative

This protocol provides a representative example of the Gewald synthesis.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (catalyst)

-

Ethanol (solvent)

-

Stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in 25 mL of ethanol.

-

Add morpholine (2 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C) with constant stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash the crude product with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

Aminothiophene derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of key players in cancer cell proliferation, survival, and angiogenesis.[8][9]

A. Kinase Inhibition: A Dominant Mechanism

A primary mode of anticancer activity for many aminothiophene derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signal transduction pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[10]

1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

The EGFR and VEGFR signaling pathways are crucial for tumor growth, proliferation, and angiogenesis.[11][12] Small molecule inhibitors that target the ATP-binding site of these receptor tyrosine kinases are a cornerstone of modern cancer therapy.[13] Several aminothiophene-based compounds have been identified as potent inhibitors of EGFR and VEGFR.[14] By blocking the autophosphorylation of these receptors, they effectively halt the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell survival and proliferation.[11][13]

2. Other Kinase Targets:

Beyond EGFR and VEGFR, aminothiophene derivatives have been shown to inhibit a range of other kinases implicated in cancer, such as Src family kinases and c-Jun N-terminal kinase (JNK).[15] This multi-targeted kinase inhibitory profile can contribute to a broader and more potent anticancer effect.

B. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[16] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Some aminothiophene derivatives have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[17]

Quantitative Data: Anticancer Activity of Aminothiophene Derivatives

The following table summarizes the in vitro anticancer activity of selected aminothiophene derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| SB-44 | Prostate (PC-3) | 15.38 - 34.04 | Apoptosis induction | [8][18] |

| SB-83 | Cervical (HeLa) | 15.38 - 34.04 | Sub-G1 phase arrest | [8][18] |

| SB-200 | Prostate (PC-3) | 15.38 - 34.04 | Apoptosis induction | [8][18] |

| Compound 1312 | Gastric (SGC-7901) | 0.34 | Tubulin polymerization inhibition | [17] |

| Thiophene Carboxamide 5 | Hepatocellular (HepG-2) | ~2.3x more potent than Sorafenib | VEGFR-2 and β-tubulin inhibition | [19] |

| Thiophene Carboxamide 21 | Hepatocellular (HepG-2) | ~1.7x more potent than Sorafenib | VEGFR-2 and β-tubulin inhibition | [19] |

| Compound 15b | Ovarian (A2780) | 12 ± 0.17 | Not specified | [14] |

| Compound IIc | Breast (MCF-7) | 15.1 µg/mL | Not specified | [8] |

| Compound IIh | Breast (MCF-7) | 11.2 µg/mL | Not specified | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[20]

Materials:

-

Human lung adenocarcinoma cell line (A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

Aminothiophene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[20]

-

The following day, replace the medium with fresh medium containing various concentrations of the aminothiophene derivative (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for 24 to 48 hours.[20]

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[20]

-

After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[20]

-

Incubate the plate overnight at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

III. Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Aminothiophene derivatives have demonstrated promising activity against a broad spectrum of pathogens, including bacteria and fungi.[21][22][23]

A. Antibacterial Activity

Aminothiophene derivatives have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][23] The mechanisms of action are varied and can include the inhibition of essential enzymes, disruption of the cell membrane, and inhibition of efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.[2]

B. Antifungal Activity

Several aminothiophene derivatives have also exhibited potent antifungal activity against clinically relevant fungi such as Candida albicans and Microsporum gypseum.[22] The proposed mechanisms include disruption of the fungal cell wall and interference with essential metabolic pathways.

Quantitative Data: Antimicrobial Activity of Aminothiophene Derivatives

The following table summarizes the in vitro antimicrobial activity of selected aminothiophene derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [18] |

| Compound 2 | Microsporum gypseum | 2 - 128 | [22] |

| Thiophene-based heterocycles | Methicillin-resistant S. aureus | >128 | [18] |

| Thiophene-based heterocycles | Escherichia coli | 8 - >128 | [18] |

| Thiophene derivative 132 | Bacillus subtilis | 0.81 mM/mL | [23] |

| Thiophene derivative 132 | Staphylococcus aureus | 0.81 mM/mL | [23] |

| Thiophene derivative 132 | Escherichia coli | 0.81 mM/mL | [23] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Aminothiophene derivative stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or nephelometer

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the aminothiophene derivative in MHB directly in a 96-well microtiter plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Aminothiophene derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[13]

A. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The COX and LOX enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.[11][13] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several aminothiophene derivatives have been identified as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[11][13] By selectively inhibiting COX-2 over COX-1, these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs. Some derivatives also exhibit dual COX/LOX inhibitory activity, which could provide a broader anti-inflammatory effect.

Sources

- 1. New bithiophene derivative attenuated Alzheimer's disease induced by aluminum in a rat model via antioxidant activity and restoration of neuronal and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]

- 5. d-nb.info [d-nb.info]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 18. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Substituted 2-aminothiophenes: antifungal activities and effect on Microsporum gypseum protein profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Gewald Synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Gewald Reaction - A Cornerstone in Thiophene Synthesis

The Gewald reaction, a multicomponent reaction first reported by Karl Gewald in 1966, has established itself as a highly efficient and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1] These thiophene scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This application note provides a detailed protocol and scientific insights for the synthesis of a specific, highly functionalized thiophene derivative, Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, via the Gewald reaction. The choice of this target molecule is predicated on its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems, which are often explored for their therapeutic properties.

The reaction proceeds via a one-pot condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1] The elegance of the Gewald synthesis lies in its atom economy and the ability to generate molecular complexity from simple, readily available starting materials. This guide is designed to provide researchers with a robust and reproducible protocol, underpinned by a thorough understanding of the reaction mechanism and practical considerations for success.

Mechanistic Insights: A Stepwise Look at Thiophene Formation

The mechanism of the Gewald reaction is a well-studied process that begins with a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization.[1] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2,5-dimethylacetophenone) and the active methylene compound (ethyl cyanoacetate). The basic catalyst, in this case, morpholine, deprotonates the α-carbon of ethyl cyanoacetate, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2,5-dimethylacetophenone. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated nitrile intermediate.[1]

-

Michael Addition of Sulfur: Elemental sulfur (S₈) is then activated by the base and adds to the β-carbon of the α,β-unsaturated nitrile in a Michael-type addition. This step forms a thiolate intermediate.

-

Cyclization and Tautomerization: The newly formed thiolate anion then undergoes an intramolecular cyclization by attacking the nitrile carbon. This is followed by a series of proton transfers and tautomerization to yield the final, stable 2-aminothiophene ring system. The driving force for this final step is the formation of the aromatic thiophene ring.

Reaction Workflow Diagram

Caption: Workflow for the Gewald Synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiophenes and is optimized for the preparation of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |

| 2,5-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | 2142-73-6 | e.g., Sigma-Aldrich | Purity ≥97% |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 105-56-6 | e.g., Sigma-Aldrich | Purity ≥98% |

| Elemental Sulfur | S | 32.07 | 7704-34-9 | e.g., Sigma-Aldrich | Fine powder |

| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | e.g., Sigma-Aldrich | Purity ≥99% |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | e.g., Fisher Scientific | Anhydrous, reagent grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | e.g., VWR | For TLC and recrystallization |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | e.g., VWR | For TLC and recrystallization |

| TLC Plates | - | - | - | e.g., MilliporeSigma | Silica gel 60 F₂₅₄ |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Rotary evaporator

-

Melting point apparatus

Safety Precautions

-

2,5-Dimethylacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

-

Morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.

-

Ethanol: Highly flammable liquid and vapor.

-

Sulfur: Handle in a well-ventilated area to avoid inhalation of dust.

-

General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylacetophenone (10 mmol, 1.48 g).

-

Add ethyl cyanoacetate (10 mmol, 1.13 g) to the flask.

-

Add elemental sulfur (12 mmol, 0.38 g) to the mixture.

-

Add 20 mL of anhydrous ethanol as the solvent.

-

Finally, add morpholine (20 mmol, 1.74 g, 1.74 mL) dropwise to the stirring mixture.

-

-

Reaction:

-

Attach a reflux condenser to the flask and place it in a heating mantle.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the heating mantle and allow the mixture to cool to room temperature.

-

Further cool the reaction mixture in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

-

Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

-

Purification:

-

The crude product can be further purified by recrystallization from ethanol.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: To be determined experimentally. For a similar compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the melting point is reported as 90-94 °C.[2]

-

Thin Layer Chromatography (TLC): Rf value to be determined using ethyl acetate/hexane (3:7 v/v). A single spot should be observed for the purified product.

-

Spectroscopic Analysis:

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include: a triplet and a quartet for the ethyl ester group, singlets for the two methyl groups on the phenyl ring, a singlet for the C5-proton of the thiophene ring (if present, though in this case it is substituted), a broad singlet for the amino (-NH₂) protons, and multiplets for the aromatic protons.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include those for the carbonyl carbon of the ester, the carbons of the thiophene ring, the carbons of the dimethylphenyl group, the carbons of the ethyl group, and the two methyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the product (C₁₅H₁₇NO₂S, MW = 275.37). For a similar compound, ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, the [M+H]⁺ peak is predicted at m/z 276.10528.[3]

-

Infrared (IR) Spectroscopy (KBr): Characteristic absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), the C=O stretching of the ester (around 1680-1720 cm⁻¹), and C=C stretching of the aromatic rings.

-

Troubleshooting and Key Considerations

-

Low Yield:

-

Incomplete reaction: Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor closely with TLC.

-

Impure reagents: Use high-purity starting materials and anhydrous solvent.

-

Loss during work-up: Minimize the amount of solvent used for washing the product. Ensure complete precipitation before filtration.

-

-

Side Reactions:

-

Dimerization or polymerization: This can sometimes occur if the reaction is overheated or run for an extended period.

-

Hydrolysis of the ester: The presence of water can lead to the hydrolysis of the ethyl ester. Use anhydrous ethanol.

-

-

Purification Challenges:

-

If the product does not readily crystallize, try adding a seed crystal or scratching the inside of the flask with a glass rod.

-

If recrystallization is not effective, column chromatography on silica gel using an ethyl acetate/hexane gradient may be necessary.

-

Conclusion

The Gewald synthesis provides a direct and efficient route to this compound. This application note offers a comprehensive and practical guide for researchers, from the underlying mechanism to a detailed experimental protocol and characterization methods. By following these guidelines and considering the key practical points, scientists can reliably synthesize this valuable thiophene intermediate for further applications in drug discovery and materials science.

References

-

Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H.-K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. International Journal of Pharmaceutical Sciences and Research, 16(4), 2304-2312. [Link]

-

Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. [Link]

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the One-Pot Synthesis of 4-Aryl-2-Aminothiophene-3-Carboxylates

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the 2-Aminothiophene Scaffold in Modern Chemistry

The 2-aminothiophene moiety is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds and functional materials.[1][2] Its presence in pharmaceuticals confers a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities.[3][4][5] The thiophene ring acts as a bioisostere for the phenyl group, offering similar steric and electronic properties while often improving pharmacokinetic profiles.[1] Consequently, the development of efficient and versatile synthetic routes to substituted 2-aminothiophenes is of paramount importance to researchers in medicinal chemistry, drug discovery, and materials science.[2][6] Among the various synthetic strategies, the one-pot multicomponent Gewald reaction stands out for its operational simplicity, atom economy, and the ability to generate molecular diversity from readily available starting materials.[7][8]

This comprehensive guide provides a detailed exploration of the one-pot synthesis of 4-aryl-2-aminothiophene-3-carboxylates, a key subclass of these valuable heterocycles. We will delve into the mechanistic underpinnings of the Gewald reaction, offer a robust and optimized experimental protocol, and present data to guide researchers in adapting this methodology for their specific synthetic targets.

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction is a powerful one-pot, three-component reaction that convenes an α-methylene carbonyl compound (an aryl methyl ketone in this case), an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to yield a polysubstituted 2-aminothiophene.[7][9][10] The reaction proceeds through a cascade of well-defined steps, each critical for the formation of the final thiophene ring.

A comprehensive understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the synthesis of 4-aryl-2-aminothiophene-3-carboxylates is as follows:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aryl methyl ketone and ethyl cyanoacetate.[9][10] The base, typically a secondary amine like morpholine or piperidine, or an organocatalyst such as L-proline, deprotonates the active methylene group of the ethyl cyanoacetate, forming a nucleophilic enolate.[3] This enolate then attacks the carbonyl carbon of the aryl methyl ketone, and subsequent dehydration yields an α,β-unsaturated nitrile intermediate, also known as a Knoevenagel-Cope condensation product.[9][10][11]

-

Michael Addition of Sulfur: Elemental sulfur (S₈) is then activated by the base and adds to the β-carbon of the α,β-unsaturated nitrile via a Michael-type addition. This step forms a thiolate intermediate.[8]

-

Intramolecular Cyclization and Tautomerization: The newly formed thiolate anion acts as an internal nucleophile, attacking the carbon of the nitrile group. This intramolecular cyclization forms a five-membered iminothiolane ring. Subsequent tautomerization of the imine to an enamine leads to the formation of a 2-amino-2,3-dihydrothiophene derivative.

-

Oxidative Aromatization: The final step is the oxidation of the dihydrothiophene intermediate to the stable aromatic 2-aminothiophene. Elemental sulfur often acts as the oxidant in this step, being reduced to hydrogen sulfide. This aromatization is the thermodynamic driving force for the reaction.[9]

Experimental Protocol: A Validated One-Pot Synthesis

This protocol provides a reliable and scalable method for the synthesis of a range of 4-aryl-2-aminothiophene-3-carboxylates.

Materials and Reagents:

-

Substituted Aryl Methyl Ketone (e.g., Acetophenone)

-

Ethyl Cyanoacetate

-

Elemental Sulfur (powdered)

-

Morpholine (or other suitable base)

-

Ethanol (absolute)

-

Hexane (for washing)

-

Ethyl Acetate (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Hydrogen sulfide, a toxic and flammable gas, may be evolved during the reaction. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ketone (10.0 mmol, 1.0 equiv.), ethyl cyanoacetate (10.0 mmol, 1.0 equiv.), and elemental sulfur (10.0 mmol, 1.0 equiv. as S).

-

Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by the dropwise addition of morpholine (2.0 mmol, 0.2 equiv.) as the catalyst.

-

Reaction Conditions: The reaction mixture is stirred and heated to a gentle reflux (approximately 80 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).[12]

-

Work-up and Isolation: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration through a Buchner funnel.[12]

-

Purification: The crude product is washed with cold ethanol (2 x 10 mL) and then with hexane (2 x 10 mL) to remove unreacted starting materials and sulfur.[12] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure 4-aryl-2-aminothiophene-3-carboxylate.[1]

Data Presentation: Substrate Scope and Yields

The versatility of the Gewald reaction allows for the synthesis of a wide array of 4-aryl-2-aminothiophene-3-carboxylates by simply varying the starting aryl methyl ketone. The electronic nature of the substituent on the aryl ring can influence the reaction rate and yield.

| Entry | Aryl Substituent (at para-position) | Typical Yield (%) | Notes |

| 1 | -H (Acetophenone) | 85-95 | Electronically neutral group gives excellent yields. |

| 2 | -OCH₃ (4'-Methoxyacetophenone) | 90-98 | Electron-donating groups can accelerate the Knoevenagel condensation. |

| 3 | -Cl (4'-Chloroacetophenone) | 80-90 | Electron-withdrawing groups are well-tolerated. |

| 4 | -NO₂ (4'-Nitroacetophenone) | 75-85 | Strongly electron-withdrawing groups may slightly decrease the yield. |

| 5 | -CH₃ (4'-Methylacetophenone) | 88-96 | Electron-donating groups generally lead to high yields. |

Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and scale.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The successful formation of the desired 4-aryl-2-aminothiophene-3-carboxylate can be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): A single spot on the TLC plate after purification indicates the purity of the compound. The Rf value will be distinct from those of the starting materials.

-

Melting Point: A sharp melting point is indicative of a pure crystalline solid.

-

Spectroscopic Analysis:

-

¹H NMR: The presence of characteristic peaks for the aromatic protons, the ethyl ester protons, and a broad singlet for the -NH₂ protons (typically around 5-7 ppm) confirms the structure.

-

¹³C NMR: The spectrum will show the expected number of carbon signals, including those for the thiophene ring, the aryl ring, and the carboxylate group.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product provides definitive evidence of its formation.

-

FT-IR: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1680-1720 cm⁻¹), and C-S stretching will be observed.

-

Conclusion and Future Directions

The one-pot Gewald synthesis of 4-aryl-2-aminothiophene-3-carboxylates is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The reaction's operational simplicity, use of readily available starting materials, and amenability to a wide range of substrates make it an invaluable tool for researchers in both academic and industrial settings.[13] The resulting 2-aminothiophenes are not only valuable as final products but also serve as versatile intermediates for the synthesis of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which also exhibit a broad spectrum of biological activities.[14] Future research in this area may focus on the development of even more environmentally benign reaction conditions, such as the use of green solvents and catalysts, and the expansion of the substrate scope to include more complex and functionalized starting materials.[1]

References

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). Retrieved from [Link]

-

Buchstaller, H. P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. Retrieved from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (2024-06-24). Retrieved from [Link]

-

Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351–1354. Retrieved from [Link]

-

Gouda, M. A., Berghot, M. A., Baz, H. Y., & Gouda, A. S. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-841. Retrieved from [Link]

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed. (2013). Retrieved from [Link]

-

One-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes involving O-ethyl thioformate. (n.d.). Retrieved from [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (n.d.). Retrieved from [Link]

-

Puterová, Z., Sroková, I., & Veverková, E. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 60–99. Retrieved from [Link]

-

Synthesis of 2-aminothiophenes via Scheme 2. - ResearchGate. (n.d.). Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2018). Retrieved from [Link]

-

Gewald type reaction for synthesis of 2‐aminothiophene. - ResearchGate. (n.d.). Retrieved from [Link]

-

Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. (n.d.). Retrieved from [Link]

-

A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Retrieved from [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. One-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes involving O-ethyl thioformate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of Antimicrobial Activity of Substituted 2-Aminothiophenes

Introduction: The Growing Significance of 2-Aminothiophenes in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among the diverse heterocyclic compounds, the 2-aminothiophene core has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the 2-aminothiophene skeleton allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antimicrobial activity of substituted 2-aminothiophene derivatives. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The most convergent and well-established method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyano ester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[2][3]

Causality of the Gewald Reaction:

The reaction proceeds through a series of intermediates. Initially, a Knoevenagel condensation occurs between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. Subsequently, elemental sulfur adds to the β-carbon, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The choice of base is critical as it facilitates both the initial condensation and the subsequent cyclization steps.

Visualizing the Gewald Synthesis Workflow:

Caption: A schematic overview of the Gewald three-component synthesis of 2-aminothiophenes.

Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol is a representative example of the Gewald synthesis.[2]

Materials:

-

Acetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine

-

Ethanol

-

Standard laboratory glassware for reflux reaction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

-

Catalyst Addition: Add diethylamine (0.1 mol) dropwise to the stirred mixture. The addition of the base is often exothermic, and gentle cooling may be necessary.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part 2: In Vitro Antimicrobial Susceptibility Testing

Once the substituted 2-aminothiophene derivatives are synthesized and purified, their antimicrobial activity is evaluated. The choice of method depends on the specific research question, but the most common primary screening methods are the agar well diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.

Principle: A standardized microbial inoculum is uniformly spread on the surface of an agar plate. The test compound is introduced into a well made in the agar. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity and the diffusion rate of the compound.

Protocol: Agar Well Diffusion Assay [5][6]

Materials:

-

Synthesized 2-aminothiophene derivatives

-

Standard antibiotic (e.g., Gentamicin, Ampicillin, Amphotericin B)

-

Solvent for dissolving compounds (e.g., DMSO)

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Nutrient agar or Mueller-Hinton agar for bacteria

-

Sabouraud dextrose agar for fungi

-

Sterile Petri dishes, swabs, and cork borer

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify under aseptic conditions.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Uniformly swab the surface of the agar plates with the microbial suspension.

-

Well Preparation: Create wells (e.g., 6 mm in diameter) in the inoculated agar using a sterile cork borer.

-

Sample Application: Add a fixed volume (e.g., 100 µL) of the dissolved test compound (at a known concentration, e.g., 5 mg/mL in DMSO) into each well.[5] Include a positive control (standard antibiotic) and a negative control (solvent alone).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative method is considered the gold standard for susceptibility testing.[7][8]

Principle: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no growth is observed.

Protocol: Broth Microdilution Assay [9][10]

Materials:

-

Synthesized 2-aminothiophene derivatives

-

Standard antibiotic

-

DMSO

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well U-bottom microtiter plates

-

Standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL)[7]

-

Resazurin or other viability indicators (optional)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control for growth (inoculum in broth without any compound), a negative control for sterility (broth only), and a positive control with a standard antibiotic.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. The assay can also be read using a plate reader for absorbance or with a viability dye like resazurin.

Visualizing the Antimicrobial Testing Workflow:

Caption: Workflow for evaluating the antimicrobial activity of synthesized compounds.

Time-Kill Kinetic Assay for Bactericidal/Fungicidal Activity

This assay determines whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). A bactericidal agent is defined as one that causes a ≥3-log₁₀ reduction (99.9% kill) in the initial inoculum.[7]

Protocol: Time-Kill Assay [9]

Procedure:

-

Prepare tubes of broth containing the test compound at concentrations of 1x, 2x, and 4x the predetermined MIC.

-

Inoculate the tubes with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include a growth control tube without any compound.

-

Incubate the tubes at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar plates to determine the number of viable cells (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time to generate the time-kill curve.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

The analysis of how chemical structure relates to biological activity is crucial for optimizing lead compounds. For substituted 2-aminothiophenes, several structural features have been shown to influence their antimicrobial potency.

-

Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the thiophene core can significantly impact activity. For instance, electron-withdrawing groups like halogens or nitro groups often enhance antimicrobial effects.[9]

-

Amide and Carboxamide Moieties: The presence of amide or carboxamide groups at position 3 of the thiophene ring can contribute to activity.[11] Modifications at this position can modulate the compound's interaction with biological targets.

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole or pyridine, can lead to compounds with potent antifungal activity.[1]

Example Antimicrobial Activity Data for Substituted 2-Aminothiophenes:

| Compound Type | Substituents | Target Organism | MIC (mg/L) | Reference |

| Thiophene Derivative | 4-chlorophenyl at position 2 | A. baumannii (Col-R) | 16-32 | [7] |

| Thiophene Derivative | 4-chlorophenyl at position 2 | E. coli (Col-R) | 8-32 | [7] |

| 2-Aminothiophene | p-OH phenyl group | S. pneumoniae, B. subtilis | Potent | [1] |

| 2-Aminothiophene | Pyrazole and pyridine rings | C. albicans, A. fumigatus | Promising | [1] |

| Thiophene-2-carboxamide | Amino group at position 3 | S. aureus, B. subtilis | High Activity | [11] |

Conclusion

Substituted 2-aminothiophenes represent a promising class of compounds in the search for new antimicrobial agents. The protocols and guidelines presented in this document provide a robust framework for the synthesis, screening, and evaluation of these derivatives. A systematic approach, combining efficient synthesis, standardized antimicrobial testing, and careful structure-activity relationship analysis, is essential for the successful development of novel 2-aminothiophene-based drugs to combat the growing threat of antimicrobial resistance.

References

-

Al-Ghorbani, M., et al. (2022). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. Available at: [Link]

-

Gálvez-Benítez, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

-

Gálvez-Benítez, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available at: [Link]

-

Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. Available at: [Link]

-

Shaik, S., et al. (2018). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Unknown Author. (n.d.). Antimicrobial Activity of 2-Aminothiophene Derivatives. Slideshare. Available at: [Link]

-

Asiri, A. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available at: [Link]

-

Asiri, A. M., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Available at: [Link]

-

Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]

- 4. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpscr.info [ijpscr.info]

- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

The thiophene ring system is a five-membered, sulfur-containing heterocycle that represents a cornerstone in medicinal chemistry. Its structural features, including its aromaticity and ability to engage in hydrogen bonding and other non-covalent interactions, make it a "privileged scaffold." This means it can serve as a versatile template for the design of ligands for a diverse range of biological targets. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

One of the most significant classes of thiophene derivatives is the 2-aminothiophenes, which are readily accessible through the Gewald multicomponent reaction.[1] These compounds are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems, such as thienopyrimidines, which also exhibit significant biological activities.[2]

This document focuses on a specific derivative, Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate , a compound that combines the established biological potential of the 2-aminothiophene core with a 2,5-dimethylphenyl substituent. The 2,5-dimethylphenyl group is a known feature in various antimicrobial agents, suggesting a synergistic or additive effect on the overall bioactivity of the molecule.[3] These application notes will provide a comprehensive overview of the synthesis, potential applications, and detailed protocols for the biological evaluation of this promising compound for researchers and professionals in drug development.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₇NO₂S |

| Molecular Weight | 275.37 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols |

Synthesis via the Gewald Reaction

The most direct and efficient method for synthesizing this compound is the Gewald three-component reaction. This one-pot synthesis involves the condensation of an α-methylene ketone (2,5-dimethylacetophenone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1]

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.

Visualizing the Synthesis: A Workflow Diagram

Caption: Workflow for the Gewald synthesis of the target compound.

Protocol for Synthesis

This protocol is adapted from established procedures for similar 2-aminothiophene derivatives.[4]

Materials:

-

2,5-Dimethylacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2,5-dimethylacetophenone (0.01 mol), ethyl cyanoacetate (0.01 mol), and elemental sulfur (0.01 mol) in 50 mL of ethanol.

-

Addition of Base: To the stirred mixture, add morpholine (0.01 mol) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for at least 1 hour to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Medicinal Chemistry Applications and Biological Rationale

While specific biological data for this compound is not extensively published, the activities of its structural components and close analogues provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

2-Aminothiophene derivatives are a well-documented class of anticancer agents.[5] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[6]

Hypothesized Mechanism of Action:

Based on the known activities of similar compounds, this compound may exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, many thiophene-based compounds act as kinase inhibitors by competing for the ATP-binding site of enzymes crucial for cancer cell growth.

Caption: Hypothetical kinase inhibition pathway for the target compound.

Protocol: MTT Assay for In Vitro Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of the thiophene derivative on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound (dissolved in DMSO to make a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the target compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The 2,5-dimethylphenyl scaffold is present in numerous compounds with antimicrobial properties.[3] Furthermore, various 2-aminothiophene derivatives have been reported to possess significant antibacterial and antifungal activities.[8]

Rationale for Activity:

The combination of the thiophene ring and the lipophilic 2,5-dimethylphenyl group may facilitate the compound's ability to penetrate microbial cell membranes. The amino and carboxylate groups can participate in hydrogen bonding with microbial enzymes or other cellular components, disrupting their function.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the target compound in the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate, bringing the total volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Drug Discovery and Lead Optimization Workflow

The evaluation of this compound is an initial step in a broader drug discovery process. Promising results would lead to further optimization of the scaffold.

Caption: General workflow for drug discovery and lead optimization.

References

- Alqasoumi, S. I., Ghorab, M. M., & El-Gazzar, A. R. (2009). Synthesis and pharmacological evaluation of some novel thieno[2,3-d]pyrimidine derivatives as potential anticancer and radioprotective agents. European Journal of Medicinal Chemistry, 44(9), 3519-3525.

- Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 16(4), 2304-2312.

- Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). Molecules, 28(14), 5483.

- Ghorab, M. M., El-Gazzar, A. R., & Abdel-Gawad, S. M. (2006). Synthesis and antitumor activity of some novel thieno[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(24), 8348-8354.

- Ghorab, M. M., Alsaid, M. S., & Abdel-Gawad, S. M. (2012).

- Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. (2018). Molecules, 23(12), 3128.

- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2247-2259.

- Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571-3577.

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2022). Molecules, 27(15), 4994.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry, 102, 104081.

- Synthesis and antimicrobial evaluation of novel thiophene derivatives. (2017). Journal of Saudi Chemical Society, 21(Supplement 1), S349-S357.

- Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). Rakuno Gakuen University.

- Synthesis and antimicrobial evaluation of novel thiophene derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1089.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4328.

- A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.

- A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). Current Drug Targets, 22(12), 1362-1383.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega, 4(5), 9295-9304.

- Thiophene-based derivatives as anticancer agents. (2022). Journal of Molecular Structure, 1262, 133037.

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences, 130(8), 103.

- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). RSC Medicinal Chemistry, 13(10), 1269-1275.

Sources

- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 2. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rr-asia.woah.org [rr-asia.woah.org]

Application Note & Protocol: High-Throughput Screening of 2-Aminothiophene Libraries for Drug Discovery

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] High-Throughput Screening (HTS) of 2-aminothiophene libraries offers a powerful methodology for identifying novel hit compounds that can be developed into next-generation therapeutics.[4] This guide provides a comprehensive overview and detailed protocols for the successful execution of HTS campaigns targeting 2-aminothiophene libraries. We delve into the rationale behind experimental design, from assay development and optimization to hit validation and data analysis, ensuring a robust and efficient screening funnel.

Introduction: The Significance of the 2-Aminothiophene Scaffold

2-Aminothiophenes are five-membered heterocyclic compounds that are synthetically tractable, often prepared via the Gewald multicomponent reaction.[1][3] Their structural features allow for extensive chemical modification, making them ideal for the construction of diverse compound libraries.[5] This chemical diversity, coupled with their proven pharmacological relevance, makes 2-aminothiophene libraries a rich source for drug discovery campaigns.[6][7] The primary goal of screening these libraries is to identify "hits"—compounds that modulate a biological target of interest—which can serve as starting points for lead optimization.[8]

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate active compounds from a large library.[9] Each stage acts as a filter to reduce the number of compounds advancing to the next, more resource-intensive phase.

Figure 1: A generalized workflow for a high-throughput screening campaign.

Assay Development and Optimization: The Foundation of a Successful Screen

The development of a robust and reliable assay is the most critical phase of an HTS campaign.[10] The assay must be sensitive, reproducible, and amenable to automation and miniaturization (typically to 384- or 1536-well formats).[9][11]

Choosing the Right Assay Format

The choice of assay technology depends on the biological target. Both biochemical (target-based) and cell-based assays are compatible with screening 2-aminothiophene libraries.[10][12]

-

Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target like an enzyme or receptor.[10] They offer a controlled environment to study direct molecular interactions.

-

Cell-Based Assays: These assays measure a compound's effect on a cellular phenotype or pathway, providing more physiologically relevant data.[12][13] Common readouts include cell viability, reporter gene expression, or changes in second messenger levels.

Table 1: Comparison of Common HTS Assay Technologies

| Assay Type | Principle | Advantages | Considerations for 2-Aminothiophenes |

| Fluorescence Intensity (FI) | Measures changes in the emission of a fluorescent probe. | High sensitivity, versatile.[14] | Potential for autofluorescence from the thiophene core. Requires a pre-screen of the library for fluorescent compounds. |

| Luminescence | Measures light produced by a chemical or enzymatic reaction (e.g., Luciferase). | High sensitivity, low background, less interference from compounds.[15] | Generally robust, but some compounds may inhibit the luciferase enzyme itself. |

| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer. | Homogeneous (no-wash) format, robust against compound interference. | Excellent choice to mitigate autofluorescence issues. |

| AlphaScreen® | Amplified Luminescent Proximity Homogeneous Assay. | Very high sensitivity, suitable for detecting complex interactions. | Can be sensitive to light and colored compounds. |

Causality in Assay Design: Mitigating Interference from 2-Aminothiophenes

The inherent chemical properties of the 2-aminothiophene scaffold necessitate careful consideration during assay development to avoid generating false positives or negatives.

-

Compound Autofluorescence: The conjugated ring system in some 2-aminothiophenes can lead to intrinsic fluorescence.

-

Mitigation Strategy: Pre-screen the library plates without assay reagents at the planned excitation/emission wavelengths. Hits from this "placebo" screen can be flagged. Using time-resolved fluorescence (like TR-FRET) is a highly effective strategy as the short-lived background fluorescence from the compound decays before the signal is measured.[10]

-

-

Light Scattering/Absorption: Colored or poorly soluble compounds can interfere with optical measurements.

-

Mitigation Strategy: Measure absorbance at the detection wavelength. For cell-based assays, microscopic imaging can help identify precipitates. Prioritizing compounds with good solubility profiles during library design is also crucial.

-

-

Non-Specific Reactivity: Thiophene rings can, in some cases, be susceptible to oxidation, and the amino group can be reactive.

-